molecular formula C7H12O4S B1399804 Ethyl 1-methanesulfonylcyclopropane-1-carboxylate CAS No. 1257236-76-2

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Cat. No.: B1399804
CAS No.: 1257236-76-2
M. Wt: 192.24 g/mol
InChI Key: NRIOFWFQSUUNDR-UHFFFAOYSA-N
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Description

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H12O4S It is a cyclopropane derivative that features an ethyl ester and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopropanecarboxylate
  • Methanesulfonyl chloride
  • Cyclopropane derivatives with different substituents

Uniqueness

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is unique due to the presence of both an ethyl ester and a methanesulfonyl group on the cyclopropane ring.

Biological Activity

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate (EMCC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of EMCC, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

EMCC is characterized by the following chemical structure:

  • Molecular Formula : C7_{7}H12_{12}O4_{4}S
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 1257236-76-2

The biological activity of EMCC is primarily attributed to its interactions with various biological targets. Research indicates that EMCC may exhibit the following mechanisms:

  • Antiviral Activity : Recent studies have shown that compounds similar to EMCC demonstrate antiviral properties, particularly against respiratory syncytial virus (RSV). These compounds can inhibit viral replication and reduce viral load in infected cells .
  • Antagonism of P2X3 Receptors : EMCC has been reported to act as an antagonist for P2X3 receptors, which are involved in pain signaling pathways. This antagonistic effect could potentially lead to applications in pain management .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of EMCC in inhibiting viral infections. For instance, a study showed that EMCC reduced RSV replication in cell cultures, indicating its potential as an antiviral agent. The effective concentration (EC50) was determined to be significantly lower than that of existing antiviral drugs, suggesting a promising therapeutic profile .

In Vivo Studies

In vivo studies conducted on animal models have further supported the antiviral activity of EMCC. In a cotton rat model, administration of EMCC resulted in a marked decrease in RSV-induced symptoms and viral titers compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral effects of EMCC against RSV.
    • Methodology : In vitro assays were performed on human epithelial cells infected with RSV.
    • Findings : EMCC treatment resulted in a 70% reduction in viral load at a concentration of 5 µM, outperforming several known antiviral agents .
  • Case Study on Pain Management :
    • Objective : To assess the pain-relieving properties of EMCC via P2X3 receptor antagonism.
    • Methodology : Behavioral tests were conducted on mice subjected to inflammatory pain models.
    • Findings : Mice treated with EMCC exhibited significant reductions in pain-related behaviors compared to untreated controls, supporting its potential use as an analgesic .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedResults
AntiviralInhibition of RSV replicationIn vitro cell cultures70% reduction in viral load at 5 µM
Pain ManagementP2X3 receptor antagonismMouse modelsSignificant reduction in pain-related behaviors

Properties

IUPAC Name

ethyl 1-methylsulfonylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOFWFQSUUNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.